molecular formula C14H16N4OS B1229740 7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B1229740
M. Wt: 288.37 g/mol
InChI Key: CYRINNQESKZHGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine is a member of triazolopyrimidines.

Scientific Research Applications

Tautomeric Equilibria and Structural Analysis

  • Imine-enamine tautomerism: The compound 7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine, as part of the dihydro-1,2,4-triazolo[1,5-a]pyrimidine family, exhibits interesting tautomeric equilibria. Studies show that bulkier substituents at C(7) can stabilize the enamine tautomer of these compounds, as evidenced in a structural analysis of a related compound with a tert-butyl group (Desenko et al., 1993).

Synthesis and Structural Transformations

  • Rearrangement in synthesis: A related study details the synthesis of triazolo[4,3-a]pyrimidines via reduction, highlighting structural transformations, including the synthesis of a compound with a similar 4-methoxyphenyl group. The reaction's mechanism, involving a transition cage structure, is a notable point of research (Lashmanova et al., 2019).

Potential for Biological Activity

  • Biological activity assessment: A study synthesized a series of triazolopyrimidines, including structures analogous to the compound , evaluating them for antimicrobial and antioxidant activities. This suggests potential biological applications for derivatives of 7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (Gilava et al., 2020).

Chemical Properties and Reactions

  • Reactivity with carbonyl compounds: Investigating the reactivity of similar compounds with α, β-unsaturated carbonyl compounds can provide insights into the chemical behavior and potential applications of 7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine (Lipson et al., 2003).

properties

Product Name

7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

Molecular Formula

C14H16N4OS

Molecular Weight

288.37 g/mol

IUPAC Name

7-(4-methoxyphenyl)-5-methyl-2-methylsulfanyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C14H16N4OS/c1-9-8-12(10-4-6-11(19-2)7-5-10)18-13(15-9)16-14(17-18)20-3/h4-8,12H,1-3H3,(H,15,16,17)

InChI Key

CYRINNQESKZHGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C(=NC(=N2)SC)N1)C3=CC=C(C=C3)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
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7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
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7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
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7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
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7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine
Reactant of Route 6
7-(4-Methoxyphenyl)-5-methyl-2-(methylthio)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine

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